Cas no 7405-23-4 (1,3-benzothiazol-4-ol)
1,3-benzothiazol-4-ol Chemical and Physical Properties
Names and Identifiers
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- Benzo[d]thiazol-4-ol
- 1,3-benzothiazol-4-ol
- 4-Benzothiazolol
- 4-Hydroxy-benzothiazol
- 4-Hydroxybenzothiazole
- 4-Hydroxybenzthiazol
- benzothiazol-4-ol
- NSC 403244
- Benzothiazole-4-ol
- zlchem 919
- 4hydroxy benzothiazole
- PubChem15773
- 4-hydroxy benzothiazole
- 4-Hydroxy-benzothiazole
- BEN048
- ZLD0382
- NZFKDDMHHUEVPI-UHFFFAOYSA-N
- NSC403244
- FCH887477
- AM86176
- CS-W0
- CHEMBL1269476
- A838001
- 9P649L66JX
- DTXSID60224947
- 7405-23-4
- MFCD11046398
- SCHEMBL2088378
- CS-W008747
- FS-3633
- AKOS006306339
- NSC-403244
- SY107030
- FT-0647259
- 4-Hydroxybenzothiazole; NSC 403244;Benzo[d]thiazol-4-ol
- DB-049996
- DTXCID90147438
- benzothiazole, 4-hydroxy-
- 4-Hydroxybenzothiazole;Benzo[d]thiazol-4-ol
-
- MDL: MFCD11046398
- Inchi: 1S/C7H5NOS/c9-5-2-1-3-6-7(5)8-4-10-6/h1-4,9H
- InChI Key: NZFKDDMHHUEVPI-UHFFFAOYSA-N
- SMILES: S1C=NC2C(=CC=CC1=2)O
Computed Properties
- Exact Mass: 151.00900
- Monoisotopic Mass: 151.009
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.4
- XLogP3: 2
Experimental Properties
- Density: 1.444
- Melting Point: 143 ºC
- Boiling Point: 312 ºC
- Flash Point: 142 ºC
- PSA: 61.36000
- LogP: 2.00190
1,3-benzothiazol-4-ol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
1,3-benzothiazol-4-ol Customs Data
- HS CODE:2934200090
- Customs Data:
China Customs Code:
2934200090Overview:
2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,3-benzothiazol-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM158743-1g |
Benzo[d]thiazol-4-ol |
7405-23-4 | 98% | 1g |
$192 | 2021-06-08 | |
| Chemenu | CM158743-5g |
Benzo[d]thiazol-4-ol |
7405-23-4 | 98% | 5g |
$526 | 2021-06-08 | |
| Chemenu | CM158743-10g |
Benzo[d]thiazol-4-ol |
7405-23-4 | 98% | 10g |
$877 | 2021-06-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KG794-50mg |
1,3-benzothiazol-4-ol |
7405-23-4 | 98% | 50mg |
78.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KG794-200mg |
1,3-benzothiazol-4-ol |
7405-23-4 | 98% | 200mg |
146.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KG794-5g |
1,3-benzothiazol-4-ol |
7405-23-4 | 98% | 5g |
2016.0CNY | 2021-07-12 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB07628-0.1g |
1,3-benzothiazol-4-ol |
7405-23-4 | 97% | 0.1g |
148.00 | 2021-07-09 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB07628-0.25g |
1,3-benzothiazol-4-ol |
7405-23-4 | 97% | 0.25g |
223.00 | 2021-07-09 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB07628-1g |
1,3-benzothiazol-4-ol |
7405-23-4 | 97% | 1g |
428.00 | 2021-07-09 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB07628-5g |
1,3-benzothiazol-4-ol |
7405-23-4 | 97% | 5g |
1284.00 | 2021-07-09 |
1,3-benzothiazol-4-ol Suppliers
1,3-benzothiazol-4-ol Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 1,3-benzothiazol-4-ol
1,3-Benzothiazol-4-ol: A Comprehensive Overview
1,3-Benzothiazol-4-ol, also known by its CAS number CAS No. 7405-23-4, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of benzothiazoles, which are heterocyclic aromatic compounds with a sulfur atom in the ring. The presence of the hydroxyl group at the 4-position of the benzothiazole ring imparts unique chemical and physical properties to this molecule, making it a valuable compound in both academic research and industrial applications.
The synthesis of 1,3-benzothiazol-4-ol can be achieved through several methods, including the condensation of o-aminothiophenol with aldehydes or ketones under specific reaction conditions. Recent advancements in synthetic chemistry have enabled more efficient and environmentally friendly routes for the preparation of this compound. For instance, researchers have explored the use of microwave-assisted synthesis to enhance reaction rates and yields while minimizing energy consumption. These developments underscore the growing interest in sustainable chemical processes.
1,3-Benzothiazol-4-ol exhibits interesting photophysical properties, making it a promising candidate for applications in optoelectronics and photonics. Studies have shown that this compound can act as a photosensitizer in photodynamic therapy due to its ability to absorb light in the visible region and generate reactive oxygen species. This property has garnered attention in the field of biomedical research, where it is being investigated for potential use in cancer treatment.
In materials science, 1,3-benzothiazol-4-ol has been utilized as a building block for constructing functional materials such as coordination polymers and metal-organic frameworks (MOFs). These materials exhibit high porosity and surface area, making them suitable for gas storage and catalysis applications. Recent research has focused on incorporating this compound into MOFs to enhance their stability and functionality under harsh conditions.
The biological activity of 1,3-benzothiazol-4-ol has also been a topic of interest. Preclinical studies have demonstrated its potential as an anti-inflammatory and antioxidant agent. Researchers have explored its mechanism of action and found that it interacts with key cellular pathways involved in inflammation and oxidative stress. These findings open up new avenues for drug development targeting chronic inflammatory diseases.
In conclusion, 1,3-benzothiazol-4-ol, with its unique chemical structure and diverse functional properties, continues to be a subject of intense research across multiple disciplines. Its applications span from materials science to biomedicine, reflecting its versatility as a chemical building block. As advancements in synthetic methods and material characterization techniques continue to evolve, the potential uses of this compound are expected to expand further.
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